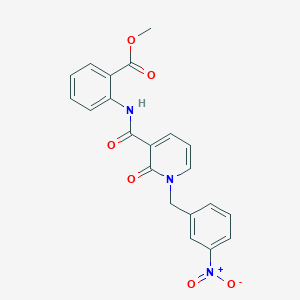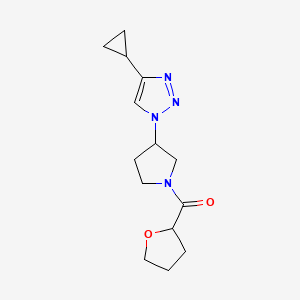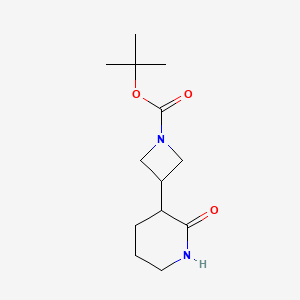
tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2168844-88-8 . It has a molecular weight of 254.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9(8-15)10-5-4-6-14-11(10)16/h9-10H,4-8H2,1-3H3, (H,14,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 254.33 .科学的研究の応用
Synthesis and Derivatives
Stereoselective Syntheses of Substituted Derivatives : The compound tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate and its derivatives have been utilized in stereoselective syntheses. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its 3-position and allylic fragment substituted derivatives reacted with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. These syntheses highlight its versatility in creating stereoisomers and exploring different chemical spaces (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis Routes for Novel Compounds : Efficient synthetic routes to previously unknown bifunctional derivatives of this compound have been developed. These routes and intermediates are essential for further selective derivation on the azetidine and cyclobutane rings, providing access to novel compounds and chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Intermediate in Synthesis of Jak3 Inhibitor : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is a significant intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor. An efficient approach to synthesizing this compound involves several steps, starting from readily available reagents and resulting in high yields, demonstrating the compound's critical role in synthesizing medically relevant molecules (Chen Xin-zhi, 2011).
Chemical Reactions and Transformations
Reactions with Nitriles and Carbonyl Substrates : 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and the corresponding azetidine have shown efficient reactions with nitriles and carbonyl substrates. These reactions have led to the generation of various products, including imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the compound's reactivity and potential in creating diverse chemical structures (Yadav & Sriramurthy, 2005).
Versatility as Synthetic Building Blocks : The compound and its derivatives have been shown to be versatile synthetic building blocks. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacted with BuLi and other compounds to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Synthesis of Novel Ligands : The compound has been involved in synthesizing novel ligands for nicotinic receptors. For example, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors, was synthesized using a Stille coupling reaction involving tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate (Karimi & Långström, 2002).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
tert-butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9(8-15)10-5-4-6-14-11(10)16/h9-10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBDWYFRFQILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)
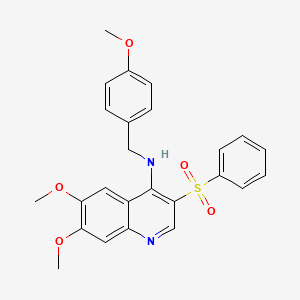
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2863500.png)

![3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile](/img/structure/B2863503.png)
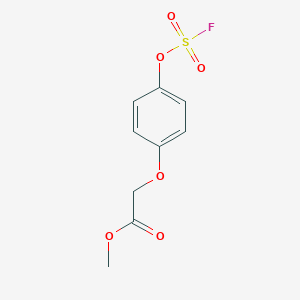


![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2863508.png)
